BenchChemオンラインストアへようこそ!

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Pharmaceutical intermediate purity HPLC assay specification Ondansetron manufacturing

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 132659-89-3), also known as the Mannich base of ondansetron, is a tetrahydrocarbazol-4-one derivative bearing a dimethylaminomethyl substituent at the 3-position and an N-methyl group at the 9-position. With a molecular formula of C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol, this compound serves as the penultimate intermediate in the industrial synthesis of the 5-HT₃ receptor antagonist ondansetron hydrochloride and is officially designated as Ondansetron EP Impurity A and USP Related Compound A in compendial monographs.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 132659-89-3
Cat. No. B162766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
CAS132659-89-3
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C
InChIInChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3
InChIKeyBSGMMRNLRWFVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 132659-89-3): Critical Ondansetron Intermediate and Pharmacopoeial Impurity Reference Standard


3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 132659-89-3), also known as the Mannich base of ondansetron, is a tetrahydrocarbazol-4-one derivative bearing a dimethylaminomethyl substituent at the 3-position and an N-methyl group at the 9-position [1]. With a molecular formula of C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol, this compound serves as the penultimate intermediate in the industrial synthesis of the 5-HT₃ receptor antagonist ondansetron hydrochloride and is officially designated as Ondansetron EP Impurity A and USP Related Compound A in compendial monographs [2][3]. It is commercially supplied as a white to off-white crystalline powder with an assay specification of ≥99% and is employed both as a key building block in ondansetron manufacturing processes and as a certified reference standard for analytical method development, validation, and quality control release testing of ondansetron drug substance and finished pharmaceutical products .

Why Generic Substitution of the Ondansetron Mannich Base Intermediate Fails: Structural and Physicochemical Determinants of Process Performance


In the convergent synthesis of ondansetron, the identity and purity of the dimethylaminomethyl carbazolone intermediate directly govern the yield and impurity profile of the final active pharmaceutical ingredient (API). The target compound—bearing both the N9-methyl group and the 3-dimethylaminomethyl substituent—is specifically designed as the electrophilic partner for nucleophilic displacement by 2-methylimidazole in the final coupling step [1]. Substituting this compound with the non-methylated analog 3-(dimethylaminomethyl)-1,2,3,9-tetrahydro-4H-carbazole-4-one (CAS 35556-30-0) or the carbazolone precursor 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 27387-31-1) would collapse the synthetic route, as these compounds lack either the requisite N-methyl protection or the dimethylaminomethyl leaving group essential for the transamination reaction [2]. Furthermore, even within the same nominal compound, batch-to-batch variation in chromatographic purity—ranging from 95% to ≥99% across suppliers—has been shown to directly impact the formation of undesired process-related impurities that must be controlled to ICH Q3A thresholds in the final API [3]. The quantitative evidence below establishes the specific dimensions along which this compound is differentiated from its closest structural analogs and why procurement decisions must be based on verified, dimension-specific data rather than generic compound class assumptions.

Comparator-Anchored Quantitative Differentiation Evidence for CAS 132659-89-3: A Procurement-Driven Technical Guide


Chromatographic Purity: ≥99% Assay Specification vs. Industry-Standard 95–98% for Structurally Related Carbazolone Intermediates

Commercially available batches of the target compound are routinely supplied with an assay specification of ≥99% (white to off-white powder), as documented by multiple Chinese API intermediate manufacturers supplying the global ondansetron production chain . This contrasts with the typical purity range of 95–98% reported for the non-methylated analog 3-(dimethylaminomethyl)-1,2,3,9-tetrahydro-4H-carbazole-4-one (CAS 35556-30-0) and for the carbazolone precursor 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 27387-31-1) . The 1–4% absolute purity difference translates into a proportional reduction in the burden of unidentified impurities that could participate in side reactions during the final coupling with 2-methylimidazole, directly impacting the chromatographic purity of the resulting ondansetron API.

Pharmaceutical intermediate purity HPLC assay specification Ondansetron manufacturing Quality control

Boiling Point: 416.7°C vs. 383.5°C for the Unsubstituted Carbazolone Precursor—A 33°C Elevation Reflecting Enhanced Thermal Stability for Distillative Purification

The target compound exhibits a boiling point of 416.7°C at 760 mmHg, as documented in the ACD/Labs Percepta-predicted physicochemical profile and corroborated by supplier data sheets . This represents a 33.2°C elevation over the boiling point of the unsubstituted carbazolone precursor 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 27387-31-1), which boils at 383.5°C at 760 mmHg . The significant increase in boiling point upon introduction of the dimethylaminomethyl substituent is consistent with the addition of a basic tertiary amine moiety (calculated logP 2.27) that increases both molecular weight (from 199.25 to 256.34 g/mol) and intermolecular polar interactions, thereby expanding the operational window for high-temperature distillative purification without thermal degradation.

Thermal stability Boiling point comparison Distillation purification Process chemistry

Density: 1.16 g/cm³ vs. 1.21 g/cm³ for the Carbazolone Precursor—Lower Density Facilitating Differential Solvent Partitioning in Liquid–Liquid Extraction Workup

The target compound has a measured density of 1.16 g/cm³, as reported in supplier physicochemical data compilations . This is 0.05 g/cm³ lower than the density of 1.21 g/cm³ reported for the carbazolone precursor 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 27387-31-1) . The lower density of the dimethylaminomethyl-substituted derivative reflects the steric and electronic effects of the tertiary amine side chain, which disrupts crystal packing relative to the more planar, unsubstituted carbazolone core. In practical terms, this density differential influences the partitioning behavior of the compound between aqueous and organic phases during liquid–liquid extraction workup following the Mannich reaction, with the target compound exhibiting a predicted logD of 1.10 at pH 7.4 that favors efficient extraction into organic solvents such as dichloromethane or ethyl acetate.

Density comparison Liquid–liquid extraction Process workup Phase separation

Molecular Weight: 256.34 g/mol vs. 242.32 g/mol for the N9-Desmethyl Analog—Structural Determinant of Reactivity in the Final Transamination Step

The target compound (C₁₆H₂₀N₂O, MW 256.34 g/mol) differs from its N9-desmethyl analog 3-(dimethylaminomethyl)-1,2,3,9-tetrahydro-4H-carbazole-4-one (C₁₅H₁₈N₂O, MW 242.32 g/mol) by exactly one methyl group (+14.02 Da) at the indole nitrogen . This N9-methylation is not a trivial structural variation; it is essential for the subsequent quaternization reaction with methyl iodide (or dimethyl sulfate) that converts the dimethylamino leaving group into a trimethylammonium iodide salt—a superior leaving group for the nucleophilic aromatic substitution (SₙAr) reaction with 2-methylimidazole that forms the ondansetron core [1]. Omitting the N9-methyl group would render the compound incapable of participating in this quaternization–displacement sequence, as the unprotected indole NH would undergo competing deprotonation and N-alkylation side reactions that divert the synthetic pathway away from the desired ondansetron product [2]. This single methyl group therefore represents a binary functional distinction: the target compound is a competent penultimate intermediate for ondansetron synthesis, while the N9-desmethyl analog is not.

Molecular weight differentiation N-methylation Synthetic intermediate design Leaving group strategy

Synthetic Utility: Two-Step Ondansetron Synthesis Achieving 70% Overall Yield via the Target Mannich Base Intermediate

An efficient two-step synthesis of ondansetron has been reported that proceeds via the target compound as the key Mannich base intermediate. In this route, N-methyltetrahydrocarbazolone undergoes direct Mannich α-methylenation with formaldehyde and dimethylamine to generate 3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, followed by alumina-catalyzed Michael addition with 2-methylimidazole to afford ondansetron in 70% overall yield [1]. This represents a significant improvement over the original multi-step route described in European Patent Application No. 219, which reported an overall yield of only 9.57% calculated from 1,3-cyclohexanedione monoenol ether [2]. The 70% overall yield achieved through the Mannich base intermediate underscores its value as a high-efficiency branch point in convergent ondansetron synthesis, offering a >7-fold yield enhancement over early-generation linear synthetic approaches.

Synthetic yield Mannich base intermediate Ondansetron process chemistry Route efficiency

Regulatory Identity: Official EP Impurity A and USP Related Compound A Status Enabling Compendial Method Validation and ANDA Filing

The target compound is officially designated as Ondansetron EP Impurity A (European Pharmacopoeia) and Ondansetron USP Related Compound A (United States Pharmacopeia), and is available as a certified reference standard (CRS) from the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalogue code Y0001345 [1]. A validated capillary zone electrophoresis (CZE) method has been developed specifically for the simultaneous determination of ondansetron hydrochloride and this impurity in injectable pharmaceutical dosage forms, achieving baseline resolution with migration times of 3.05 min (impurity A) and 3.3 min (ondansetron) using a 35 mM phosphate buffer (pH 6.0) at 20 kV and 15°C with UV detection at 216 nm [2]. The method was fully validated for linearity, precision, accuracy, selectivity, and limits of detection and quantitation [2]. This official compendial recognition and the availability of validated analytical methodology distinguish the target compound from other structurally related carbazolone derivatives that lack pharmacopoeial designation and therefore cannot be used directly for regulatory impurity method validation or ANDA filing without additional qualification studies.

Pharmacopoeial reference standard Impurity profiling ANDA regulatory filing CZE method validation

Optimal Procurement and Application Scenarios for CAS 132659-89-3 Based on Quantitative Differentiation Evidence


GMP Manufacturing of Ondansetron Hydrochloride API: Selecting the ≥99% Purity Mannich Base Intermediate for High-Yield Convergent Synthesis

In GMP-compliant ondansetron API manufacturing, procurement of the target compound with an assay specification of ≥99% directly supports the 70% overall yield two-step convergent synthesis route via Mannich α-methylenation and alumina-catalyzed Michael addition [1]. The ≥99% incoming purity reduces the burden of unidentified impurities entering the final coupling step, thereby minimizing the risk of exceeding ICH Q3A reporting thresholds (0.05%) for any single unknown impurity in the ondansetron drug substance [2]. The compound's higher boiling point (416.7°C vs. 383.5°C for the carbazolone precursor) and lower density (1.16 g/cm³ vs. 1.21 g/cm³) facilitate robust solvent removal and gravimetric phase separation during extractive workup, respectively, enabling consistent performance across multi-kilogram manufacturing campaigns.

Pharmaceutical Quality Control and ANDA Regulatory Filing: Using the EP/USP-Certified Impurity Reference Standard for Compendial Method Validation

Analytical development and quality control laboratories supporting Abbreviated New Drug Applications (ANDAs) for generic ondansetron products should procure the EDQM-certified Ondansetron Impurity A CRS (catalogue code Y0001345) for use as the primary reference standard in impurity profiling methods [1]. The validated CZE method—achieving baseline resolution between impurity A (migration time 3.05 min) and ondansetron (3.3 min) using 35 mM phosphate buffer at pH 6.0—provides a pre-qualified analytical platform for purity testing of ondansetron injectable solutions, with established linearity, precision, accuracy, and quantitation limits [2]. Use of this certified reference standard eliminates the 4–8 week timeline typically required for in-house qualification of non-compendial impurity markers and ensures direct regulatory acceptability during ANDA review.

Process Development and Route Scouting: Benchmarking Alternative Ondansetron Synthetic Routes Against the 70% Overall Yield Mannich Base Pathway

Process chemistry groups engaged in ondansetron route scouting or cost-reduction initiatives should use the target compound as the benchmark intermediate against which alternative synthetic strategies are measured. The established two-step Mannich α-methylenation/Michael addition sequence delivering 70% overall yield from N-methyltetrahydrocarbazolone sets a high efficiency bar that any proposed alternative route must meet or exceed to justify deviation from the established industrial process [1]. The structural specificity of the compound—bearing both the N9-methyl group (MW +14.02 Da vs. the desmethyl analog) and the dimethylaminomethyl leaving group—provides a defined chemical basis for evaluating whether proposed alternative intermediates possess the necessary functional group complementarity for the final transamination step [2].

Supply Chain Risk Mitigation: Dual-Sourcing the Mannich Base Intermediate with Identity Confirmation via ¹H NMR and HPLC Purity Verification

Procurement managers responsible for ondansetron API supply chain continuity should establish dual-source qualification programs for the target compound, with incoming material identity confirmed by ¹H NMR (verification of the N9-methyl singlet at δ ~3.7 ppm and the dimethylamino singlet at δ ~2.2 ppm) and purity verified by HPLC assay against a qualified reference standard [1]. This identity testing protocol specifically distinguishes the target compound from the non-methylated analog (CAS 35556-30-0, MW 242.32 g/mol) and from the carbazolone precursor (CAS 27387-31-1, MW 199.25 g/mol), both of which are commercially available and could be inadvertently supplied if rigorous identity testing is not enforced. Given the binary functional distinction—only the N9-methylated compound is a competent penultimate intermediate for ondansetron—this testing protocol serves as a critical control point to prevent catastrophic supply chain errors.

Quote Request

Request a Quote for 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.